Cas no 59243-39-9 (2-(methylsulfanyl)pyridin-4-amine)
2-(methylsulfanyl)pyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylthio)pyridin-4-amine
- 2-(methylthio)-4-Pyridinamine
- 2-methylsulfanylpyridin-4-amine
- 4-AMINO-2-(METHYLTHIO)PYRIDINE
- 2-(methylsulfanyl)pyridin-4-amine
- SB54432
- MZSQIZRESVBKIM-UHFFFAOYSA-N
- SCHEMBL2816481
- DTXSID50704884
- AKOS010978502
- AC-23574
- DB-072612
- EN300-123293
- Z851811592
- A869238
- F87396
- 59243-39-9
-
- MDL: MFCD16084526
- Inchi: 1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
- InChI Key: MZSQIZRESVBKIM-UHFFFAOYSA-N
- SMILES: S(C)C1C=C(C=CN=1)N
Computed Properties
- Exact Mass: 140.04081944g/mol
- Monoisotopic Mass: 140.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 64.2Ų
2-(methylsulfanyl)pyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM170662-1g |
2-(Methylthio)pyridin-4-amine |
59243-39-9 | 95% | 1g |
$415 | 2023-01-02 | |
| Apollo Scientific | OR964583-250mg |
4-Amino-2-(methylthio)pyridine |
59243-39-9 | 95% | 250mg |
£200.00 | 2024-05-26 | |
| Apollo Scientific | OR964583-1g |
4-Amino-2-(methylthio)pyridine |
59243-39-9 | 95% | 1g |
£580.00 | 2024-05-26 | |
| Chemenu | CM170662-1g |
2-(Methylthio)pyridin-4-amine |
59243-39-9 | 95% | 1g |
$380 | 2021-08-05 | |
| Alichem | A029184349-1g |
2-(Methylthio)pyridin-4-amine |
59243-39-9 | 95% | 1g |
$357.52 | 2023-09-01 | |
| Enamine | EN300-123293-0.05g |
2-(methylsulfanyl)pyridin-4-amine |
59243-39-9 | 0.05g |
$117.0 | 2023-05-03 | ||
| Enamine | EN300-123293-0.1g |
2-(methylsulfanyl)pyridin-4-amine |
59243-39-9 | 0.1g |
$173.0 | 2023-05-03 | ||
| Enamine | EN300-123293-0.25g |
2-(methylsulfanyl)pyridin-4-amine |
59243-39-9 | 0.25g |
$248.0 | 2023-05-03 | ||
| Enamine | EN300-123293-0.5g |
2-(methylsulfanyl)pyridin-4-amine |
59243-39-9 | 0.5g |
$390.0 | 2023-05-03 | ||
| Enamine | EN300-123293-1.0g |
2-(methylsulfanyl)pyridin-4-amine |
59243-39-9 | 1g |
$500.0 | 2023-05-03 |
2-(methylsulfanyl)pyridin-4-amine Suppliers
2-(methylsulfanyl)pyridin-4-amine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(methylsulfanyl)pyridin-4-amine
Professional Introduction to 2-(methylsulfanyl)pyridin-4-amine (CAS No. 59243-39-9)
2-(methylsulfanyl)pyridin-4-amine, with the chemical identifier CAS No. 59243-39-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a pyridine core substituted with a methylsulfanyl group at the 2-position and an amine functional group at the 4-position. The unique structural attributes of this molecule make it a valuable intermediate in the development of various pharmacologically active agents.
The methylsulfanyl moiety introduces a polar, sulfur-rich region into the molecule, which can enhance its solubility in polar solvents and interact favorably with biological targets. This feature is particularly advantageous in medicinal chemistry, where molecular interactions with proteins and enzymes often dictate the efficacy of a drug candidate. The presence of both nitrogen and sulfur atoms in the pyridine ring also suggests potential for diverse electronic properties, making this compound a versatile building block for further functionalization.
In recent years, there has been growing interest in pyridine derivatives as scaffolds for drug discovery. Pyridines are ubiquitous in natural products and pharmaceuticals, owing to their ability to mimic key structural motifs found in biologically active molecules. The compound 2-(methylsulfanyl)pyridin-4-amine exemplifies this trend, as it combines the favorable properties of pyridine with additional functional groups that can be exploited for medicinal chemistry applications.
One of the most compelling aspects of 2-(methylsulfanyl)pyridin-4-amine is its potential as a precursor for more complex molecules. The amine group at the 4-position can be readily modified through various chemical reactions, such as acylation, alkylation, or coupling with other heterocycles. Similarly, the methylsulfanyl group can undergo transformations like oxidation or substitution to yield derivatives with tailored properties. These reactivity patterns make this compound an attractive choice for synthetic chemists aiming to develop novel therapeutic agents.
The pharmaceutical industry has increasingly recognized the importance of sulfur-containing heterocycles in drug design. Sulfur atoms can contribute to both the physical properties and biological activity of a molecule. For instance, they can enhance binding affinity to target proteins by forming hydrogen bonds or participating in π-stacking interactions. Additionally, sulfur-based compounds have been shown to exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Recent studies have highlighted the potential of 2-(methylsulfanyl)pyridin-4-amine as a lead compound for further optimization. Researchers have explored its derivatives in various disease models, demonstrating promising results in preclinical studies. For example, certain analogs have shown inhibitory activity against enzymes involved in metabolic pathways relevant to diabetes and obesity. These findings underscore the compound's therapeutic potential and justify further investigation into its pharmacological profile.
The synthesis of 2-(methylsulfanyl)pyridin-4-amine has been optimized through multiple approaches, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic routes involve nucleophilic substitution reactions on halogenated pyridines or condensation reactions involving appropriate precursors. Advances in catalytic methods have also enabled more efficient and sustainable synthetic strategies, aligning with green chemistry principles.
In conclusion, 2-(methylsulfanyl)pyridin-4-amine (CAS No. 59243-39-9) represents a promising candidate for pharmaceutical research and development. Its unique structural features, combined with its synthetic versatility, make it a valuable tool for medicinal chemists seeking to discover new drugs. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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